molecular formula C9H19NO B13159390 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol

Cat. No.: B13159390
M. Wt: 157.25 g/mol
InChI Key: QITNKWABOFIGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol is a bicyclic organic compound featuring a cyclopropane ring substituted with an aminomethyl group (-CH2NH2) and a branched propanol moiety (2,2-dimethyl-propan-1-ol). This compound is of interest in medicinal chemistry and materials science due to its unique structural attributes, which may influence pharmacokinetic properties or serve as a synthetic intermediate .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H19NO/c1-8(2,3)7(11)9(6-10)4-5-9/h7,11H,4-6,10H2,1-3H3

InChI Key

QITNKWABOFIGRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1(CC1)CN)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropyl ring is a crucial step.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropane or Related Rings

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol
  • Molecular Formula: C8H15NO
  • Molecular Weight : 141.21 g/mol
  • Key Features: Combines a cyclopropane-aminomethyl group with a cyclobutanol ring. Reported as an oil requiring storage at 4°C .
  • Applications : Likely used in synthetic intermediates for strained ring systems.
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride
  • Molecular Formula: C7H14ClNO2
  • Molecular Weight : 179.65 g/mol
  • Key Features: Substitutes the propanol group with an ester (-COOCH3) and includes a hydrochloride salt. The ester enhances electrophilicity, making it prone to hydrolysis, while the salt improves stability. Used in peptide synthesis or as a building block for functionalized cyclopropanes .

Analogues with Larger Rings or Alternative Functional Groups

1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol
  • Molecular Formula: C11H23NO
  • Molecular Weight : 185.31 g/mol
  • Key Features: Replaces cyclopropane with a 2-methylcyclopentane ring, reducing steric strain but increasing molecular weight.
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride
  • Molecular Formula: C11H22ClNO (base: C11H21NO)
  • Molecular Weight : 219.75 g/mol (hydrochloride)
  • Key Features: Cyclohexane ring with an amino group and a ketone (-CO-) instead of alcohol. The ketone introduces redox activity, while the hydrochloride salt enhances crystallinity. Likely employed in ketone-based drug scaffolds .

Aromatic and Simple Alcohol Analogues

(S)-2-Amino-1,1-diphenylpropan-1-ol
  • Molecular Formula: C15H17NO
  • Molecular Weight : 227.30 g/mol
  • Key Features: Two phenyl groups increase lipophilicity and steric bulk, making it suitable for chiral resolution or as a catalyst in asymmetric synthesis.
(S)-1-Aminopropan-2-ol
  • Molecular Formula: C3H9NO
  • Molecular Weight : 75.11 g/mol
  • Key Features: A simple secondary alcohol with an amino group. Lacks cyclopropane or branching, resulting in higher polarity and water solubility. Used in peptide modification or as a solvent .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Key Applications
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol C9H17NO 155.24 Cyclopropane, branched alcohol Not specified Medicinal intermediates
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol C8H15NO 141.21 Cyclopropane, cyclobutanol Oil Strained ring synthesis
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl C7H14ClNO2 179.65 Ester, hydrochloride Solid Peptide synthesis
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one HCl C11H22ClNO 219.75 Cyclohexane, ketone Solid Redox-active intermediates
(S)-2-Amino-1,1-diphenylpropan-1-ol C15H17NO 227.30 Diphenyl, alcohol Solid Chiral catalysis

Research Findings and Key Differences

  • Reactivity : The target compound’s cyclopropane and branched alcohol may favor ring-opening reactions or sterically hindered nucleophilic substitutions. In contrast, ester-containing analogues (e.g., ) undergo hydrolysis more readily .
  • Solubility: Branched alcohols (e.g., 2,2-dimethyl-propan-1-ol) reduce water solubility compared to simpler alcohols like (S)-1-aminopropan-2-ol .
  • Synthetic Utility : Cyclopropane-containing compounds () are prized for strain-driven reactions, while larger rings (e.g., cyclohexane in ) offer conformational flexibility .

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol is a chemical compound with significant biological activity, primarily due to its unique structural features. This compound, characterized by the presence of a cyclopropyl ring and an aminomethyl group, has been the subject of various studies exploring its interactions with biological targets and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9_9H19_{19}NO
  • Molecular Weight : 157.25 g/mol
  • CAS Number : 1708259-39-5

The structure of this compound facilitates hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The rigidity imparted by the cyclopropyl ring enhances its binding specificity to various biological molecules, potentially influencing enzyme activity and metabolic pathways.

Enzyme Interactions

The aminomethyl group in the compound allows for significant interactions with enzymes, which can lead to modulation of their activity. Studies indicate that compounds with similar structures can act as inhibitors or activators of specific enzymes, impacting metabolic pathways crucial for cellular function.

Pharmacological Applications

Research has shown that this compound may serve as a valuable tool in pharmacological research. Its ability to interact with various biological targets suggests potential applications in drug development, particularly in designing agents that can modulate enzyme functions or act as pharmacological probes .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-olC9_9H19_{19}NOContains a cyclopentyl ring instead of cyclopropyl
2-[1-(Aminomethyl)cyclopropyl]propan-2-olC9_9H19_{19}NOLacks the dimethyl substitution
1-[1-(Aminomethyl)-2,2-dimethylcyclopropyl]-2-methoxypropan-1-olC9_9H19_{19}NOContains a methoxy group

These compounds exhibit variations in their structural features that influence their reactivity and interactions with biological targets. For instance, the presence of different ring structures or functional groups can significantly alter their biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For example, a series of related compounds demonstrated cytotoxic properties against various cancer cell lines. These compounds were found to induce apoptosis and inhibit tumor growth through mechanisms involving reactive oxygen species generation and caspase activation .

Antimicrobial Properties

Additionally, research has indicated that certain derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural characteristics that allow for effective binding to bacterial membranes may contribute to this activity .

Q & A

Q. What are the optimal synthetic routes for 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclopropane-containing precursors and catalytic systems. A common approach includes:

  • Stepwise functionalization : Reacting cyclopropylamine derivatives with 2,2-dimethylpropan-1-ol precursors under palladium-catalyzed coupling conditions (e.g., 60–80°C, inert atmosphere).
  • Purification : Distillation or recrystallization to achieve >95% purity, with yields optimized by controlling stoichiometry and catalyst loading (e.g., 0.5–1.0 mol% Pd) .
  • Critical factors : Temperature, solvent polarity (e.g., THF vs. DMF), and catalyst choice significantly impact side-product formation, particularly undesired cyclopropane ring-opening byproducts .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropane ring integrity and amine-methyl group coupling. For stereochemical analysis, NOESY or COSY can resolve spatial proximities .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C9_9H19_{19}NO, theoretical 157.15 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity and monitor degradation products .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile intermediates.
  • Spill management : Neutralize acidic or basic spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting data from different synthetic methods (e.g., yield disparities or byproduct profiles) be systematically resolved?

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst type) and identify interactions affecting yield.
  • Byproduct analysis : Use LC-MS/MS to characterize impurities and trace their origins (e.g., incomplete cyclopropane ring formation or amine oxidation) .
  • Cross-validation : Compare results with analogous cyclopropane-containing compounds to benchmark synthetic efficiency .

Q. What computational models are effective for predicting the reactivity and stereoelectronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites, particularly at the cyclopropane ring and amine group.
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents stabilize transition states) .
  • InChI/SMILES-based tools : Use cheminformatics platforms (e.g., RDKit) to model substituent effects on steric hindrance .

Q. What role does the cyclopropane group play in modulating biochemical interactions, such as enzyme inhibition?

  • Conformational rigidity : The cyclopropane ring restricts rotational freedom, enhancing binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).
  • Electronic effects : Strain-induced polarization may facilitate hydrogen bonding with catalytic residues, as observed in similar amine-alcohol derivatives .
  • In vitro assays : Pair kinetic studies (e.g., IC50_{50} measurements) with X-ray crystallography to map binding modes .

Q. How should researchers design stability studies to evaluate this compound under varying pH, temperature, and oxidative conditions?

  • Forced degradation : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours, monitoring degradation via HPLC.
  • Oxidative stability : Test with 3% H2_2O2_2 to identify susceptibility to radical-mediated cyclopropane cleavage .
  • Long-term storage : Store at –20°C under argon, with periodic NMR/HPLC checks for amine oxidation or dimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.